molecular formula C10H10O5 B095431 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid CAS No. 19053-94-2

2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid

Cat. No. B095431
CAS RN: 19053-94-2
M. Wt: 210.18 g/mol
InChI Key: JAHPPWGWEUVLMS-UHFFFAOYSA-N
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Description

The compound 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid is a chemical entity that has not been directly studied in the provided papers. However, related compounds have been synthesized and analyzed, which can provide insights into the potential properties and reactivity of the compound . For instance, the synthesis of various acylaryloxy acetic acids with diuretic and uricosuric activity has been explored , and the formation of acetic acid through the Maillard reaction has been studied . Additionally, substituted (2-phenoxyphenyl)acetic acids with anti-inflammatory activity have been synthesized , and the molecular structure of a complex acetic acid ester has been determined . These studies contribute to a broader understanding of the chemistry surrounding acetyl and acetic acid derivatives.

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, the synthesis of 2,3-dihydro-5-acyl-2-benzofurancarboxylic acids, which share a similar acyl group to our compound of interest, was achieved through specific synthetic routes, and their activity was tested in different animal models . The formation of acetic acid from glucose in the presence of glycine suggests a potential pathway for the synthesis of acetic acid derivatives . Moreover, the synthesis of substituted (2-phenoxyphenyl)acetic acids involved halogenation to enhance activity . These methods could potentially be adapted for the synthesis of 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid.

Molecular Structure Analysis

The molecular structure of acetic acid derivatives can be complex, as demonstrated by the X-ray diffraction analysis of a related acetic acid ester . The crystal structure of this compound revealed a monoclinic space group and provided detailed information about the conformation and stability of the molecule. Similarly, the structure of (3-methoxyphenyl)acetic acid was determined, showing dimer formation in the crystalline state . These analyses are crucial for understanding the three-dimensional arrangement of atoms in acetic acid derivatives and can inform the molecular structure analysis of 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid.

Chemical Reactions Analysis

The reactivity of acetic acid derivatives can vary widely. For instance, the (2-nitrophenyl)acetyl group has been used as a selectively removable hydroxyl protecting group, indicating that acetic acid derivatives can participate in protection-deprotection schemes in synthetic chemistry . The synthesis of triorganotin(IV) complexes with 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid also demonstrates the ability of acetic acid derivatives to form complexes with metals . These reactions are relevant when considering the potential reactivity of 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetic acid derivatives can be inferred from related compounds. For example, the crystallization behavior of (3-methoxyphenyl)acetic acid suggests that similar compounds might also form dimers and exhibit specific hydrogen bonding patterns . The stability of the acetyl groups in the synthesized ester compound provides insights into the potential stability of the acetyl group in 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid. Additionally, the antibacterial and antifungal activities of some phenoxy acetic acid derivatives could suggest similar biological properties for our compound of interest.

Scientific Research Applications

  • Protection of Hydroxyl Functions : The utility of (2-nitrophenyl)acetyl group for protecting hydroxyl functions is explored, with implications for carbohydrate transformations (Daragics & Fügedi, 2010).

  • Production of Phenylacetic Acid Derivatives : Derivatives of phenylacetic acid, including 2-acetyl-3,5-dihydroxyphenylacetate, have been isolated from Curvularia lunata cultures, revealing potential antimicrobial applications (Varma et al., 2006).

  • Chiral Auxiliary Compound : 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid is studied as a chiral auxiliary compound, useful in the stereoselective synthesis of pharmaceuticals (Majewska, 2019).

  • Acylation Reactions : Research on the acetylation of 2-methoxynaphthalene with acetic anhydride over a HBEA zeolite provides insights into the synthesis of anti-inflammatory drugs (Fromentin et al., 2000).

  • Green Chemistry Approaches : The acylation of resorcinol with acetic acid in the presence of solid acid catalysts demonstrates a green chemistry approach to synthesizing valuable intermediates (Yadav & Joshi, 2002).

  • Separation Techniques : Studies on the separation of urea and other polar compounds by HPLC highlight the use of 2-acetyl-3-phenyl-tetrahydro-1,2,4-oxadiazin-5-one as a polar metabolite (Pálfi-Ledniczky et al., 1987).

  • Anti-Inflammatory Activity : Research on substituted (2-phenoxyphenyl)acetic acids reveals their potential as anti-inflammatory agents, with low ulcerogenic potential (Atkinson et al., 1983).

  • Degradation of Acetaminophen : A study on the degradation of acetaminophen by-products using the electro-Fenton process highlights the formation of non-toxic terminal sub-products, including acetic and fumaric acids (Le et al., 2017).

Safety And Hazards

Curvulinic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . During operation and storage, fire prevention and ventilation measures should be noted .

properties

IUPAC Name

2-(2-acetyl-3,5-dihydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-5(11)10-6(3-9(14)15)2-7(12)4-8(10)13/h2,4,12-13H,3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHPPWGWEUVLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Li, Y Ye, X Wang, L Dong - Natural Product …, 2012 - journals.sagepub.com
A phytotoxic compound, identified as 2-(2-acetyl-3,5-dihydroxyphenyl) acetic acid (curvulinic acid), was isolated from liquid cultures of the phytopathogenic fungus Nimbya …
Number of citations: 2 journals.sagepub.com
A Narmani, RB Teponno, SE Helaly, M Arzanlou… - Fitoterapia, 2019 - Elsevier
From extracts of the plant associated fungus Chaetosphaeronema achilleae collected in Iran, a previously unreported isoindolinone named chaetosisoindolinone (1) and a previously …
Number of citations: 13 www.sciencedirect.com
C Liu, H Guo, H Liu, J Yu, S Li, T Zhu, AM Owusu, S Li - Journal of Fungi, 2022 - mdpi.com
Pepper leaf spot is a common disease of Zanthoxylum schinifolium. When it is serious, it directly affects the growth of Z. schinifolium, making the plant unable to blossom and bear fruit, …
Number of citations: 2 www.mdpi.com
R Tan, M Jin, Z Chen, Y Shao, Y Song, J Yin… - Gut …, 2023 - Taylor & Francis
Dysregulation of the gut microbiota by environmental factors is associated with a variety of autoimmune and immune-mediated diseases. In addition, naturally-occurring extracellular …
Number of citations: 1 www.tandfonline.com
P Patel - The Journal of Organic Chemistry, 2022 - ACS Publications
An expeditious Ir(III)-catalyzed carboxymethylation of aryl ketone with diazotized Meldrum’s acid has been developed in aqueous medium. Flavanone and chromanone were also found …
Number of citations: 1 pubs.acs.org

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